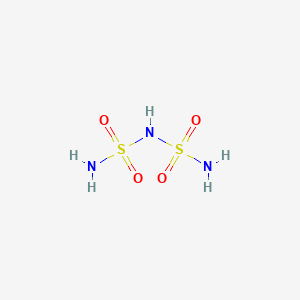
Imidodisulfuric diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric diamide typically involves the reaction of sulfuric acid derivatives with nitrogen-containing compounds. . The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
化学反应分析
Types of Reactions: Imidodisulfuric diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-containing compounds .
科学研究应用
Imidodisulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of imidodisulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfur and nitrogen atoms within the compound, which can form bonds with various biological molecules .
相似化合物的比较
Imidodisulfuric acid: Shares a similar structure but differs in its specific functional groups.
Anthranilic diamides: These compounds are used as insecticides and have different applications compared to imidodisulfuric diamide.
Ammonium imidodisulfonate: Another related compound with distinct properties and uses.
Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
属性
CAS 编号 |
13598-81-7 |
|---|---|
分子式 |
H5N3O4S2 |
分子量 |
175.19 g/mol |
InChI |
InChI=1S/H5N3O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,1,4,5)(H2,2,6,7) |
InChI 键 |
LNZNJGGYXPMOTG-UHFFFAOYSA-N |
规范 SMILES |
NS(=O)(=O)NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




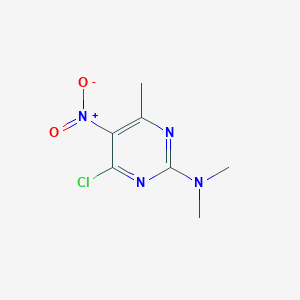
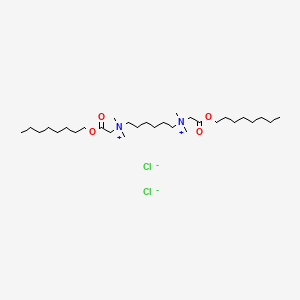

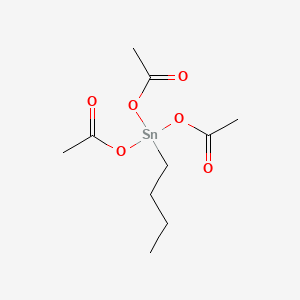
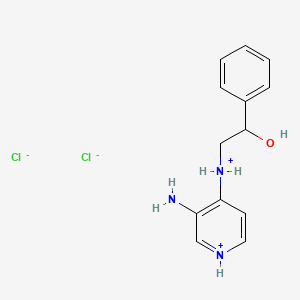
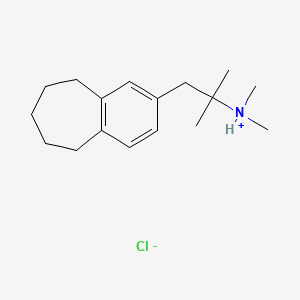


![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)


